rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate, trans
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Overview
Description
Rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate, trans, is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with an aminophenyl group and a carboxylate ester, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate, trans, typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a Friedel-Crafts acylation reaction, where an aromatic amine reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can ensure consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the aminophenyl group is oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Halogenated or nitrated derivatives of the aminophenyl group.
Scientific Research Applications
Rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate, trans, has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate, trans, involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The cyclopentane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3R)-3-(4-hydroxyphenyl)cyclopentane-1-carboxylate: Similar structure but with a hydroxy group instead of an amino group.
Methyl (1R,3R)-3-(4-methoxyphenyl)cyclopentane-1-carboxylate: Contains a methoxy group instead of an amino group.
Uniqueness
Rac-methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate, trans, is unique due to the presence of the aminophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical pathways.
Properties
CAS No. |
2580091-13-8 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
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